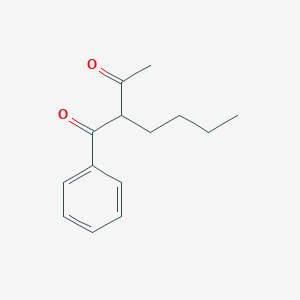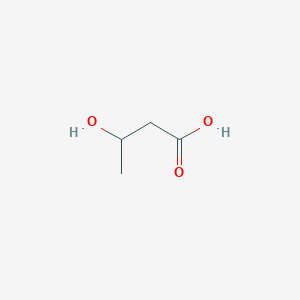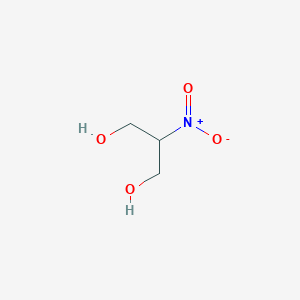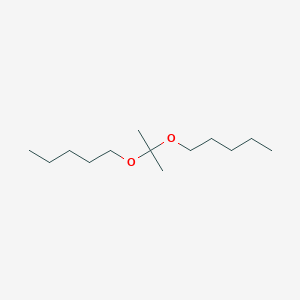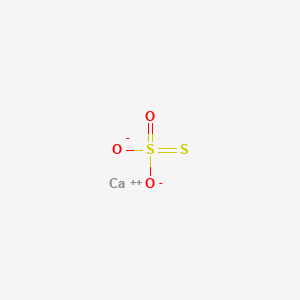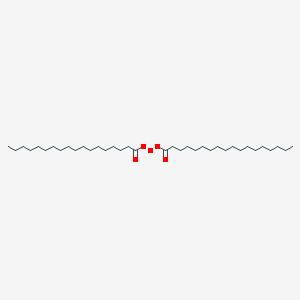
Strontium Stearate
Übersicht
Beschreibung
Strontium Stearate, is a chemical compound formed by the reaction of octadecanoic acid (commonly known as stearic acid) with strontium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Octadecanoic acid is a saturated fatty acid with an 18-carbon chain, while strontium is an alkaline earth metal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, strontium salt, typically involves the neutralization reaction between octadecanoic acid and a strontium base, such as strontium hydroxide or strontium carbonate. The reaction can be represented as follows:
C18H36O2+Sr(OH)2→(C18H35O2)2Sr+2H2O
Industrial Production Methods: In industrial settings, the production of octadecanoic acid, strontium salt, involves the following steps:
Purification of Octadecanoic Acid: Octadecanoic acid is purified through distillation or recrystallization.
Reaction with Strontium Base: The purified octadecanoic acid is reacted with strontium hydroxide or strontium carbonate in a controlled environment to form the strontium salt.
Filtration and Drying: The resulting product is filtered to remove any impurities and then dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium Stearate, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound peroxide.
Reduction: Reduction reactions can convert the compound back to octadecanoic acid and strontium metal.
Substitution: The strontium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Metal salts like sodium chloride or potassium nitrate.
Major Products:
Oxidation: this compound peroxide.
Reduction: Octadecanoic acid and strontium metal.
Substitution: Corresponding metal stearates.
Wissenschaftliche Forschungsanwendungen
Strontium Stearate, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a component in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a bone growth stimulant due to the presence of strontium.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of octadecanoic acid, strontium salt, involves the interaction of the strontium ion with biological molecules. Strontium ions can mimic calcium ions and interact with calcium-binding proteins, influencing various cellular processes. In bone tissue, strontium ions can promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity, leading to increased bone density.
Vergleich Mit ähnlichen Verbindungen
Magnesium Stearate: Similar in structure but contains magnesium instead of strontium.
Calcium Stearate: Contains calcium and is used in similar applications, such as in the pharmaceutical and cosmetic industries.
Barium Stearate: Contains barium and is used as a lubricant and stabilizer in plastics.
Uniqueness: Strontium Stearate, is unique due to the presence of strontium, which imparts specific properties such as enhanced bone growth stimulation and potential applications in medical treatments. The strontium ion’s ability to mimic calcium ions makes this compound particularly valuable in biological and medical research.
Eigenschaften
IUPAC Name |
strontium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHZXHEZFADLA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890651 | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10196-69-7 | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


